2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)
CAS No.: 54135-60-3
Cat. No.: VC0005309
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54135-60-3 |
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Molecular Formula | C13H16O4 |
Molecular Weight | 236.26 g/mol |
IUPAC Name | 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione |
Standard InChI | InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2 |
Standard InChI Key | ILUMEPMGPCKGHH-UHFFFAOYSA-N |
SMILES | C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O |
Canonical SMILES | C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features two 1,3-cyclohexanedione rings linked by a methylene group (–CH₂–). Its IUPAC name is 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione, with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . X-ray crystallography of derivatives reveals tetragonal (space group I41/a) and monoclinic (P21/n) systems, depending on substituents .
Physical Properties
Property | Value | Source |
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Melting Point | 132.5–133.5°C | |
Boiling Point | 461.2°C at 760 mmHg | |
Density | 1.33 g/cm³ (20°C) | |
Solubility | Moderate in polar solvents (e.g., methanol) | |
LogP | 0.715 (hydrophobic character) |
The compound’s stability under standard conditions and low water solubility make it suitable for organic synthesis .
Synthesis and Reactivity
Mannich Reaction and Hydrogenation
A two-step process using hydroresorcinol, paraformaldehyde, and dimethylamine yields 2,2'-methylenebis(1,3-cyclohexanedione) with 87–93% efficiency and >99% purity :
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Mannich Reaction: Hydroresorcinol reacts with formaldehyde and dimethylamine at 0–10°C.
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Catalytic Hydrogenation: Pd/C or Raney-Ni catalysts reduce intermediates under 1 MPa H₂.
Eco-Friendly Methods
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Knoevenagel/Michael Cascade: Silica-diphenic acid or baker’s yeast catalyzes reactions between aldehydes and dimedone (5,5-dimethyl-1,3-cyclohexanedione) in aqueous media, achieving 80–95% yields .
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Solvent-Free Conditions: Activated baker’s yeast enables room-temperature synthesis, reducing environmental impact .
Chemical Reactivity
The diketone groups participate in:
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Michael Additions: Formation of C–C bonds with α,β-unsaturated carbonyls.
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Aldol Condensations: Synthesis of arylidene derivatives (e.g., 2,2'-arylmethylenebis compounds) .
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Metal Complexation: Coordination with transition metals (e.g., Fe³⁺) for catalytic applications.
Applications
Organic Synthesis
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Building Block: For xanthenes, acridinediones, and heterocyclic compounds .
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Polymer Chemistry: Crosslinking agent for epoxy resins.
Materials Science
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Coordination Polymers: Metal-organic frameworks (MOFs) with Fe³⁺ or Cu²⁺.
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Chromatography: Analyzed via reverse-phase HPLC (acetonitrile/water mobile phase) .
Pharmaceuticals
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